![molecular formula C11H9NO2 B2888974 1-(1,3-benzodioxol-5-yl)-1H-pyrrole CAS No. 443636-90-6](/img/structure/B2888974.png)
1-(1,3-benzodioxol-5-yl)-1H-pyrrole
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Overview
Description
The compound “1-(1,3-benzodioxol-5-yl)-1H-pyrrole” is a pyrrole derivative with a 1,3-benzodioxol-5-yl group attached. Pyrrole is a heterocyclic aromatic organic compound, while 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in various pharmaceuticals and is known for its ability to increase lipophilicity .
Scientific Research Applications
Anticancer Activity
Compounds with the 1,3-benzodioxol-5-yl moiety have been studied for their potential anticancer activity . For example, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cell Cycle Arrest
These compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This could potentially be used as a mechanism for treating cancer.
Inhibition of Histone Deacetylases (HDACs)
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, a compound similar to 1-(1,3-benzodioxol-5-yl)-1H-pyrrole, has been shown to inhibit the activity of HDACs. HDACs are enzymes that play a role in gene expression and are involved in the development of cancer and other diseases.
Induction of Apoptosis
The same compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a mechanism for treating cancer.
Inhibition of Cell Proliferation
6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit cell proliferation. This could potentially be used as a mechanism for treating cancer.
Increase in Reactive Oxygen Species (ROS) Levels
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) , a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
Similar compounds have been shown to inhibit pathogenic protein accumulation and neurodegeneration . The binding of these compounds to their targets involves stable polar interactions inside the tubular fibril cavity .
Biochemical Pathways
Compounds with similar structures have been shown to regulate multiple signaling pathways such asAkt/mTOR/MMP-9 , 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome , voltage-gated K+ current , PKCα/ERK1/2 , NF-κB/AP-1/MMP-9 , Wnt/β-catenin , JNK/P38 MAPK , and gut microbiota .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and brain penetration properties .
Result of Action
Similar compounds have been shown to reduce protein deposition in the brain, improve dopamine neuron function and movement, and even cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNHLYASYVUCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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